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molecular formula C10H12O3 B1296981 3-Isopropoxybenzoic acid CAS No. 60772-67-0

3-Isopropoxybenzoic acid

Cat. No. B1296981
M. Wt: 180.2 g/mol
InChI Key: QPVBLLQBUNVSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635510

Procedure details

Combine 3-hydroxybenzoic acid (100 mmol), 2-iodopropane (500 mmol), K2CO3 (300 mmol), and 2-butanone (300 mL). Heat at reflux for 72 h. Concentrate in vacuo to obtain a residue. Add water (500 mL) and cool in an ice bath. Adjust to pH 1 by dropwise addition of concentrated HCl. Extract with dichloromethane (3×200 mL). Extract the combined organic layers with water (200 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain a residue. Purify to obtain the title compound.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step Two
Name
Quantity
300 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].I[CH:12]([CH3:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].Cl>O.CC(=O)CC>[CH:12]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
500 mmol
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
300 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
EXTRACTION
Type
EXTRACTION
Details
Extract with dichloromethane (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the combined organic layers with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
Purify

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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